REACTION_CXSMILES
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[I:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:4]([CH:5]=O)[C:3]=1[OH:11].[C:12](OC(=O)C)(=[O:14])[CH3:13]>C(N(CC)CC)C>[Cl:10][C:8]1[CH:7]=[C:4]2[C:3](=[C:2]([I:1])[CH:9]=1)[O:11][C:12](=[O:14])[CH:13]=[CH:5]2
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Name
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|
Quantity
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100 g
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Type
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reactant
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Smiles
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IC1=C(C(C=O)=CC(=C1)Cl)O
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Name
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Quantity
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300 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
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|
Quantity
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54 mL
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Type
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solvent
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Smiles
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C(C)N(CC)CC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 18 hours
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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Upon cooling
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Type
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CUSTOM
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Details
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the desired coumarin precipitated as a dark brown crystalline material
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Type
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FILTRATION
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Details
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This was filtered
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Type
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WASH
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Details
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washed with hexane/ethyl acetate (4:1, 200 mL)
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Type
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CUSTOM
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Details
|
dried
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Name
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|
Type
|
|
Smiles
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ClC=1C=C2C=CC(OC2=C(C1)I)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |